molecular formula C17H19F4N3O B12230685 7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12230685
M. Wt: 357.35 g/mol
InChI Key: SCSCAFHPPLMLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorine and trifluoromethyl groups. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced using reagents such as fluorinating agents and trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperidine ring.

    Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups.

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Perfluoro(2-methyl-3-pentanone): A fluorinated ketone with similar fluorine-containing groups.

    Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate: Another fluorinated compound with a quinoline core.

Uniqueness

7-Fluoro-2-methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19F4N3O

Molecular Weight

357.35 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C17H19F4N3O/c1-11-22-15-8-13(18)2-3-14(15)16(25)24(11)9-12-4-6-23(7-5-12)10-17(19,20)21/h2-3,8,12H,4-7,9-10H2,1H3

InChI Key

SCSCAFHPPLMLQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC(F)(F)F

Origin of Product

United States

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